molecular formula C15H12N2O2 B14073003 2-Cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide CAS No. 100880-57-7

2-Cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide

Cat. No.: B14073003
CAS No.: 100880-57-7
M. Wt: 252.27 g/mol
InChI Key: PJGBKPXTYSYEQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds . The presence of both cyano and hydroxyl groups in the molecule makes it a versatile intermediate in organic synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, primary amines, and various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 2-Cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can influence various biochemical pathways, leading to the compound’s biological effects .

Properties

CAS No.

100880-57-7

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

2-cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide

InChI

InChI=1S/C15H12N2O2/c1-17-15(19)11(9-16)8-13-12-5-3-2-4-10(12)6-7-14(13)18/h2-8,18H,1H3,(H,17,19)

InChI Key

PJGBKPXTYSYEQE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(=CC1=C(C=CC2=CC=CC=C21)O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.